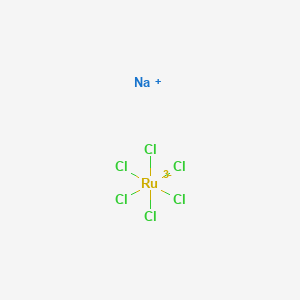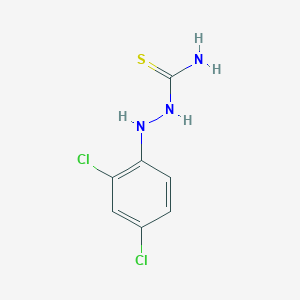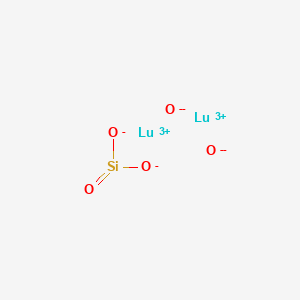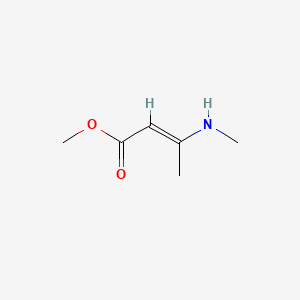
AMMONIUM PENTABORATE OCTAHYDRATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ammonium Pentaborate Octahydrate (APO) is a white crystalline solid composed of five boron atoms and eight water molecules. It is a versatile and multi-functional compound that has been used in a variety of applications, such as chemical synthesis, pharmaceuticals, and biochemistry. APO is also a useful reagent in laboratory experiments due to its high solubility and low toxicity.
Scientific Research Applications
Crystallization Kinetics
Research has shown that the growth rate of APB crystals is influenced by factors such as supersaturation, temperature, and particle size. Studies conducted in fluidized bed crystallizers have revealed that the overall growth rate of APB is affected by both diffusion and reaction steps at temperatures below 40°C, while at higher temperatures, it is predominantly controlled by diffusion processes Ö. Sahin, N. Genli, Mustafa Özdemir, 2003.
Thermal Decomposition
The thermal behavior of APB, particularly its decomposition into boron oxide, has been thoroughly investigated. Isothermal thermogravimetry and differential thermal analysis have outlined a two-step decomposition process, encompassing dehydration and deamination stages. These findings offer valuable insights into the thermal stability of APB Ü. Beker, O. Recepog̃lu, N. Bulutcu, 1994.
Solid-State Synthesis
APB has been identified as a component in the solid-state synthesis of ammonium octaborate. The structural characterization of this compound has provided insights into its formation and potential applications in developing borate-based materials D. Neiner, Y. Sevryugina, D. Schubert, 2016.
Impurities Effect on Crystal Growth
The presence of impurities such as sodium chloride, borax, and boric acid has been shown to influence the crystal growth rate of APB, altering the kinetics and mechanisms underlying the crystallization process Ö. Sahin, Mustafa Özdemir, N. Genli, 2004.
Boric Oxide Production
APB has been utilized in processes to produce boric oxide, a valuable compound in various industrial applications. Research has explored the calcination of APB in fluid bed calcinators to achieve pure and granular boric oxide, highlighting the significance of APB in producing important boron compounds Ülker Gürbüz-Beker, N. Bulutcu, 1995.
Phosphorescence Properties
APB crystals have demonstrated unique phosphorescence properties at room temperature, offering potential applications in creating new phosphorescent materials. This has opened avenues for research in materials science, focusing on the development of novel luminescent compounds Yuxiang Song, Junpeng Wang, Ling Chen, Ping Yang, 2020.
Mechanism of Action
Target of Action
Ammonium pentaborate octahydrate primarily targets metallic oxides, acting as an excellent solvent at high temperatures . It is used in the preparation of special welding, soldering, and brazing fluxes for stainless steel or various non-ferrous metals . It also targets cellulosic materials, changing the oxidation reactions in their combustion .
Mode of Action
This compound interacts with its targets by developing a thin oxide film, which can inhibit corrosion of metals . In the field of metallurgy, it is used in the preparation of special welding, soldering, and brazing fluxes . When interacting with cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .
Biochemical Pathways
It is known that the compound can influence the thermolysis of ammonia borane, followed by hydrolysis of the dehydrogenation products by ambient water .
Pharmacokinetics
If heated sufficiently, this compound will release the balance of its hydration water and decompose to boric oxide and ammonia .
Result of Action
The molecular and cellular effects of this compound’s action include the formation of a thin oxide film on metallic surfaces, which can inhibit corrosion . In cellulosic materials, it changes the oxidation reactions in their combustion to cause the formation of carbon residue .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. The compound shows little tendency to cake except after prolonged storage or if it becomes severely wetted by rain or substantial water penetration. It is also capable of absorbing moisture if exposed to a humid environment .
Safety and Hazards
Future Directions
The Ammonium Pentaborate Octahydrate Market is projected to achieve a valuation in the multimillion-dollar range by 2030, demonstrating an unforeseen Compound Annual Growth Rate (CAGR) between 2023 and 2030 when compared to the data spanning from 2016 to 2022 . It is also being used in research for improving the flame retardancy, thermal insulation, and mechanical properties of rigid polyurethane foam .
Biochemical Analysis
Biochemical Properties
Ammonium pentaborate octahydrate plays a significant role in biochemical reactions, particularly in the formation of thin oxide films that inhibit corrosion of metals. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used in the preparation of electrolytic capacitors, where it helps develop a thin oxide film on aluminum foil when an electric current is applied . This interaction is crucial for the stability and functionality of the capacitors.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to protect ferrous metals against oxidation, which can be extrapolated to its potential protective effects on cellular components . Additionally, its flame-retardant properties suggest that it may alter cellular responses to oxidative stress by promoting the formation of carbon residue and diverting decomposition products .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with metallic oxides at high temperatures. It acts as a solvent for metallic oxides, facilitating the preparation of special welding, soldering, and brazing fluxes for stainless steel and various non-ferrous metals . This interaction likely involves the binding of this compound to the metallic oxides, leading to their dissolution and subsequent reactions.
Temporal Effects in Laboratory Settings
In laboratory settings, this compound exhibits stability up to about 110°C, at which point it loses all but two moles of water. If heated sufficiently, it releases the balance of its hydration water and decomposes to boric oxide and ammonia . This stability is crucial for its long-term use in various applications, including electrolytic capacitors and flame-proofing formulations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects such as corrosion inhibition and flame retardancy. At higher doses, it could potentially lead to toxic or adverse effects due to the release of ammonia and boric oxide upon decomposition
Metabolic Pathways
This compound is involved in metabolic pathways that include the interaction with enzymes and cofactors. It is used in the synthesis of nitrogen-doped zinc oxide particles and the treatment of carbon nanotubes . These interactions suggest that this compound may influence metabolic flux and metabolite levels in biochemical systems.
Transport and Distribution
Within cells and tissues, this compound is likely transported and distributed through interactions with transporters or binding proteins. Its high solubility in water facilitates its movement within biological systems
Subcellular Localization
The subcellular localization of this compound may involve targeting signals or post-translational modifications that direct it to specific compartments or organelles. Its role in developing thin oxide films and flame-proofing formulations suggests that it may localize to areas of high oxidative activity or stress
Properties
| { "Design of the Synthesis Pathway": "The synthesis of ammonium pentaborate octahydrate can be achieved through the reaction of boric acid with ammonium hydroxide in the presence of water.", "Starting Materials": [ "Boric acid", "Ammonium hydroxide", "Water" ], "Reaction": [ "Dissolve boric acid in water to form a solution.", "Add ammonium hydroxide to the solution and stir until the pH reaches 7.", "Heat the solution to 60-70°C and continue stirring for 2-3 hours.", "Allow the solution to cool to room temperature and then refrigerate for 24 hours.", "Filter the resulting crystals and wash with cold water.", "Dry the crystals at 100°C to obtain ammonium pentaborate octahydrate." ] } | |
| 12046-03-6 | |
Molecular Formula |
B5H20NO16 |
Molecular Weight |
344.21 |
Origin of Product |
United States |
Q1: What are the primary applications of Ammonium Pentaborate Octahydrate in material science?
A1: this compound exhibits flame-retardant properties and is investigated as an additive in various materials. Research shows its potential in enhancing the fire resistance of rigid polyurethane foam while influencing its thermal insulation and mechanical properties .
Q2: How does this compound influence the properties of wood when used as a treatment?
A2: Studies reveal that treating wood with APB can impact its physical and mechanical characteristics. While it enhances decay resistance , it can also lead to increased surface roughness and oven-dry density. Conversely, it might slightly reduce the Modulus of Elasticity (MOE) of wood species like Oriental Beech . Additionally, APB treatment can affect the wood's aesthetic qualities, causing a darkening effect and reducing gloss values in both Oriental beech and Scots pine .
Q3: Are there any alternative ammonium salts explored for similar applications in material development?
A4: Yes, research explores various ammonium salts as potential alternatives to conventional polyurethane dispersions. One study investigates a composition incorporating this compound alongside other ammonium salts like ammonium acetate, ammonium benzoate, and more . This research suggests that such compositions, particularly when used in conjunction with steam, could offer advantages in manufacturing artificial leather with desirable properties like improved coagulation speed and enhanced surface texture.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


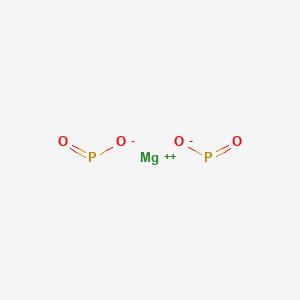
![1,3,3-Trimethyl-2-[4-phenyl-5-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)penta-1,3-dien-1-yl]-3H-indol-1-ium perchlorate](/img/structure/B1143778.png)
![Disodium 3-[[4-[(7-amino-1-hydroxy-3-sulphonato-2-naphthyl)azo]-1-naphthyl]azo]salicylate](/img/structure/B1143780.png)
![3-Ethyl-5-[1-phenyl-4-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)but-2-en-1-ylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B1143782.png)
